3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
3,4-Dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the tetrazole ring and the sulfonamide group. Common reagents might include amines, sulfonyl chlorides, and azides, with reaction conditions involving catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides, sulfonamides, and tetrazoles, such as:
- 3,4-Dimethylbenzamide
- N-(4-Sulfamoylbenzyl)benzamide
- 2-(1H-Tetrazol-1-yl)benzamide
Uniqueness
The uniqueness of 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N6O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H18N6O3S/c1-11-3-8-15(16(12(11)2)23-10-20-21-22-23)17(24)19-9-13-4-6-14(7-5-13)27(18,25)26/h3-8,10H,9H2,1-2H3,(H,19,24)(H2,18,25,26) |
InChI Key |
JQNWBHQYSYITGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3)C |
Origin of Product |
United States |
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